2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-bromo-3-methylphenyl)acetamide
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Description
2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-bromo-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H14BrClN4O3S and its molecular weight is 445.72. The purity is usually 95%.
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Biological Activity
The compound 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-bromo-3-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.
- Molecular Formula: C19H19BrClN3O2S
- Molecular Weight: 433.79 g/mol
- Structure: The compound features a pyridazinone core, a bromo-substituted phenyl group, and an acetamide moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, the compound's structural analogs have shown inhibition of telomerase activity, which is crucial for cancer cell proliferation. In a study involving various amide derivatives, some exhibited IC50 values below 1 µM, indicating potent inhibitory effects on cancer cell lines .
Case Study:
In a comparative analysis of telomerase inhibitors, a derivative closely related to our compound demonstrated significant apoptosis induction in gastric cancer cells (MGC-803) through cell cycle arrest at the G2/M phase. This was corroborated by Western blot analyses showing reduced expression of dyskerin, a critical component of the telomerase complex .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor for various enzymes involved in cancer progression and inflammation. For example, it may inhibit histone deacetylases (HDACs), which are implicated in tumorigenesis. A related study on substituted benzamides revealed that certain derivatives inhibited HDAC2 effectively, leading to increased cytotoxicity in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Pyridazinone Core: The presence of the oxopyridazin moiety contributes to the compound's ability to interact with biological targets.
- Bromo and Methyl Substituents: These groups enhance lipophilicity and may improve binding affinity to target proteins.
- Thioether Linkage: The thioether group may facilitate interactions with specific enzymes or receptors.
Data Table: Biological Activities of Related Compounds
Compound Name | Structure | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Similar | <1 | Telomerase Inhibition |
Compound B | Similar | 5 | HDAC Inhibition |
Compound C | Similar | 10 | Apoptosis Induction |
Properties
IUPAC Name |
2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN4O3S/c1-8-4-9(2-3-10(8)16)20-13(23)6-21-15(24)14(17)11(5-19-21)25-7-12(18)22/h2-5H,6-7H2,1H3,(H2,18,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYCWECIAQBNCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)N)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.